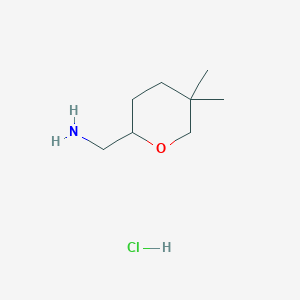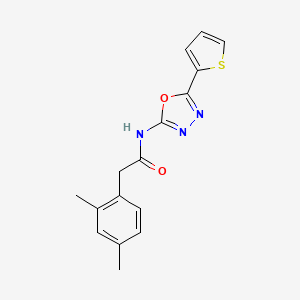![molecular formula C13H9F6N5 B2897409 5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 956624-11-6](/img/structure/B2897409.png)
5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with methyl and trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of appropriate precursors . For instance, a related compound, methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, was obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the various substituents. The trifluoromethyl groups would add significant electronegativity to the molecule .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The trifluoromethyl groups would likely make the compound more electronegative .Scientific Research Applications
Synthesis Techniques
Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives reveal a growing interest in exploring their chemical and physical properties for various scientific applications. The ultrasonic sonochemical method provides an efficient pathway for synthesizing these compounds, demonstrating advantages such as simplicity, mild conditions, and high yields (Buriol et al., 2013). Furthermore, a novel two-step synthesis approach has been developed to create trifluoromethylated pyrazolo[1,5-a]pyrimidines, offering a straightforward route to synthesize a library of compounds with potential biological interest (Jismy et al., 2018).
Photophysical Properties
The exploration of the photophysical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines has provided valuable insights into their application in material science. Studies show these compounds exhibit significant absorption and fluorescence properties, making them potential candidates for use in photophysical applications (Stefanello et al., 2022).
Molecular Solids and Supramolecular Chemistry
Research into the formation of energetic multi-component molecular solids using tetrafluoroterephthalic acid and aza compounds, including pyrazolo[1,5-a]pyrimidines, underscores the importance of hydrogen bonding and weak intermolecular interactions in creating larger architectures with potential application in supramolecular chemistry (Wang et al., 2014).
Antimicrobial and Anticancer Agents
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been actively investigated for their antimicrobial and anticancer activities. These compounds have shown promising results against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents (El-Sattar et al., 2021).
Anti-Inflammatory and Antimicrobial Properties
The development of pyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents further exemplifies their potential in medicinal chemistry. Some synthesized compounds have demonstrated significant activity against inflammatory conditions and microbial infections, suggesting their utility in designing new pharmaceuticals (Aggarwal et al., 2014).
Mechanism of Action
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. The trifluoromethyl group is often used in medicinal chemistry, so this compound could potentially be explored for its medicinal properties .
properties
IUPAC Name |
5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N5/c1-6-3-9(12(14,15)16)24-10(21-6)4-8(22-24)7-5-20-23(2)11(7)13(17,18)19/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQALTYOKYPNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=C(N(N=C3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


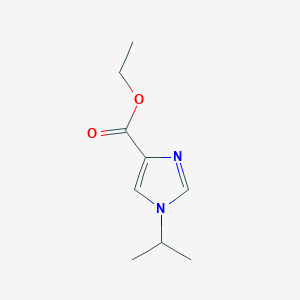
![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)
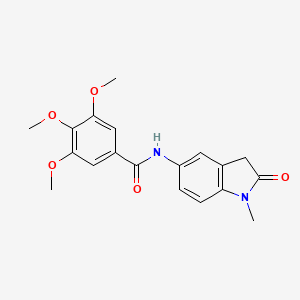
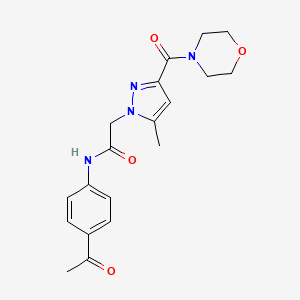
![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)
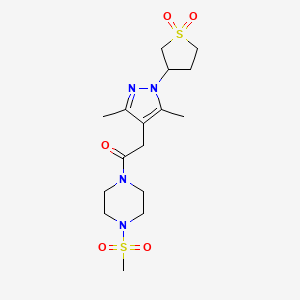
![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)
![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)

